p-Toluquinone

Catalog No.
S605589
CAS No.
553-97-9
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluquinone

CAS Number

553-97-9

Product Name

p-Toluquinone

IUPAC Name

2-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

InChI Key

VTWDKFNVVLAELH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=CC1=O

Solubility

Slightly soluble in water; soluble in ethanol and ether
Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot wate

Synonyms

2-methyl-1,4-benzoquinone, 2-methyl-p-benzoquinone, methyl-p-benzoquinone, toluquinone

Canonical SMILES

CC1=CC(=O)C=CC1=O

Organic Chemistry and Material Science

  • Organic synthesis: p-Toluquinone serves as a versatile building block for the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. Its reactive carbonyl groups enable participation in diverse chemical reactions like aldol condensations and Diels-Alder cycloadditions [].
  • Redox reactions: Due to its readily accessible quinone/hydroquinone redox couple, p-toluquinone finds use in studying electron transfer processes in solution and at interfaces. This property makes it relevant in research areas like solar cell development and battery technology.
  • Polymerization: p-Toluquinone can act as a crosslinking agent in the formation of certain polymers, enhancing their mechanical properties and thermal stability [].

Biological and Biomedical Research

  • Antioxidant and free radical scavenging: p-Toluquinone exhibits antioxidant properties, potentially mitigating cellular damage caused by reactive oxygen species. Research explores its potential role in alleviating oxidative stress-related conditions like neurodegenerative diseases [].
  • Antimicrobial activity: Studies suggest that p-toluquinone possesses antimicrobial activity against various bacteria and fungi. This property makes it a potential candidate for the development of novel disinfectants and antimicrobial agents [].
  • Enzyme inhibition: p-Toluquinone can inhibit the activity of specific enzymes, making it a valuable tool for studying enzyme function and potential drug development strategies [].

p-Toluquinone is a yellow crystalline solid with a pungent odor []. It is a derivative of benzoquinone, where a methyl group (CH3) is attached to the para (p) position of the benzene ring []. p-Toluquinone finds applications in various scientific fields due to its unique chemical properties [].


Molecular Structure Analysis

The molecular structure of p-Toluquinone features a conjugated system consisting of alternating double and single bonds. This structure gives rise to two carbonyl groups (C=O) on a six-membered aromatic ring, with a methyl group attached opposite one of the carbonyls []. The presence of conjugated double bonds allows p-Toluquinone to participate in various redox reactions [].


Chemical Reactions Analysis

p-Toluquinone undergoes several significant chemical reactions:

  • Synthesis: p-Toluquinone can be synthesized through the oxidation of p-Toluidine using various oxidizing agents like hydrogen peroxide or sodium dichromate [].

Balanced Chemical Equation

C7H9N (p-Toluidine) + 3H2O2 (Hydrogen Peroxide) -> C7H6O2 (p-Toluquinone) + NH3 (Ammonia) + 3H2O (Water) []

  • Reduction: p-Toluquinone can be reduced to p-Hydroxytoluene (p-Cresol) using reducing agents like sodium borohydride.

Balanced Chemical Equation

C7H6O2 (p-Toluquinone) + 2NaBH4 (Sodium Borohydride) + 2H2O (Water) -> C7H8O (p-Hydroxytoluene) + Na2B4O7 (Sodium Tetraborate) + 4H2 (Hydrogen Gas)

  • Diels-Alder Reaction: p-Toluquinone can act as a dienophile in Diels-Alder reactions with electron-rich dienes to form cyclic adducts. This reaction is used in organic synthesis for creating complex molecules.

Physical And Chemical Properties Analysis

  • Melting Point: 114-115 °C []
  • Boiling Point: 283-284 °C []
  • Solubility: Slightly soluble in water (0.5 g/L at 25 °C) [], soluble in organic solvents like ethanol, acetone, and benzene [].
  • Stability: p-Toluquinone is moderately stable under ambient conditions but can decompose upon exposure to strong light or heat.

The primary mechanism of action of p-Toluquinone is attributed to its ability to undergo redox reactions. It can act as an oxidizing agent, accepting electrons from other molecules []. This property makes it useful in various applications, including:

  • Free Radical Scavenger: p-Toluquinone can scavenge free radicals, which are reactive oxygen species that can damage cells. This potential makes it a candidate for research in antioxidant therapies.

p-Toluquinone is a mild irritant and can cause skin and eye irritation upon contact. It is also considered a suspected mutagen and may be harmful if inhaled or ingested.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling p-Toluquinone.
  • Work in a well-ventilated area to avoid inhalation.
  • Wash hands thoroughly after handling the compound.

Color/Form

YELLOW PLATES OR NEEDLES
YELLOW LEAFLETS OR NEEDLES

XLogP3

0.7

Density

1.08 @ 75.5 °C/4 °C

LogP

0.72 (LogP)
log Kow = 0.72

Melting Point

69.0 °C
69 °C

UNII

VF06HB6AZN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

553-97-9

Wikipedia

2-methyl-1,4-benzoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Capillary GC/MS was used to detect 2-methyl-1,4-benzoquinone in wastewater from a petroleum refinary (unreported detection limit).

Interactions

WHEN 0.1% SOLN /IN BENZENE/ WAS.../PAINTED ON SKIN/, 41 MICE SURVIVED MORE THAN 200 DAYS, & 6 DEVELOPED SKIN PAPILLOMAS, 2 DEVELOPED SKIN CARCINOMAS & 10 DEVELOPED LUNG ADENOCARCINOMAS... OF 46 SURVIVING CONTROLS TREATED WITH BENZENE, 1 DEVELOPED SKIN PAPILLOMA, & 2 DEVELOPED LUNG ADENOCARCINOMAS... /1,4-BENZOQUINONE/

Dates

Modify: 2023-08-15

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